Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one is an organic compound belonging to the class of lactams It is characterized by a fused bicyclic structure consisting of a pyrrolo and pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of amino ketones or amino esters. For instance, the condensation of an α-amino acid methyl ester with an aldehyde, followed by cyclization, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and column chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, exhibiting activity against lung and cervical cancer cells.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as chitinase, which plays a role in the degradation of chitin . This inhibition can disrupt cellular processes in pathogens, leading to their death.
Comparison with Similar Compounds
Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine-1,4-dione: This compound shares a similar core structure but differs in its functional groups and biological activity.
Imidazo[1,2-a]pyrazines: These compounds are versatile scaffolds in drug development and exhibit a range of biological activities.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for synthetic and medicinal chemists. Further research into its properties and applications could lead to the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-5-9-3-1-2-6(9)4-8-7/h6H,1-5H2,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVZOGYWWGUUFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)CN2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544868 |
Source
|
Record name | Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16620-83-0 |
Source
|
Record name | Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.